X antigen family member 1 (17-32)

CD4 T-helper epitope HLA-DR4 restriction cancer/testis antigen

X antigen family member 1 (17-32), sequence HLGSRQKKIRIQLRSQ, is a 16-mer synthetic peptide derived from the N-terminal region of the XAGE1 (GAGED2a) cancer/testis antigen. This peptide constitutes an experimentally verified HLA-DR4-restricted CD4+ T-helper cell epitope, catalogued in the Immune Epitope Database and distinct from the HLA-A2-restricted CD8 epitope located at residues 21–29 of the same protein.

Molecular Formula
Molecular Weight
Cat. No. B1574986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX antigen family member 1 (17-32)
SynonymsX antigen family member 1 (17-32)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

X Antigen Family Member 1 (17-32) Peptide: Verified CD4 T-Helper Epitope for Lung Adenocarcinoma Immunotherapy Research and Assay Development


X antigen family member 1 (17-32), sequence HLGSRQKKIRIQLRSQ, is a 16-mer synthetic peptide derived from the N-terminal region of the XAGE1 (GAGED2a) cancer/testis antigen [1]. This peptide constitutes an experimentally verified HLA-DR4-restricted CD4+ T-helper cell epitope, catalogued in the Immune Epitope Database and distinct from the HLA-A2-restricted CD8 epitope located at residues 21–29 of the same protein [1][2]. The parent antigen XAGE-1b is expressed in approximately 40–50% of lung adenocarcinomas with restricted normal-tissue expression limited primarily to testis, and elicits spontaneous humoral and cellular immune responses in NSCLC patients [3][4].

Why XAGE1 Peptide Fragments Cannot Be Interchanged: Evidence of Functionally Distinct HLA-Restricted Epitopes Within a Single Protein


XAGE1-derived peptide fragments spanning overlapping or adjacent residues exhibit fundamentally distinct immunological properties that preclude generic substitution. The 17-32 fragment is an HLA-DR4-restricted CD4+ T-helper epitope, whereas the adjacent 21-29 fragment (RQKKIRIQL) functions as an HLA-A*02:06-restricted CD8+ cytotoxic T lymphocyte epitope, and the 33-49 fragment operates under HLA-DR9 restriction for CD4 recognition [1][2]. These differences determine which T-cell compartment is engaged, which HLA allele is required for presentation, and what population coverage is achievable—DR4 has a population frequency of approximately 24% versus A2 at approximately 44% [1]. Furthermore, the N-terminal region encompassing residues 17-32 has been identified as the predominant target of T-cell responses in XAGE-1b-seropositive adenocarcinoma patients, distinguishing it from C-terminal fragments that are preferentially targeted by B-cell responses [3]. Consequently, substituting one XAGE1 peptide fragment for another would alter the immunological readout and invalidate cross-study comparisons.

Quantitative Differentiation Evidence: X Antigen Family Member 1 (17-32) Versus Closest Peptide Comparators


HLA-DR4-Restricted CD4+ T-Helper Epitope: Functional Divergence from the Adjacent HLA-A2 CD8 Epitope (21-29)

XAGE1 (17-32) binds exclusively to HLA-DR4 (a MHC class II molecule) and activates CD4+ T-helper cells, whereas the adjacent XAGE1 (21-29) peptide binds to HLA-A2 (a MHC class I molecule) and activates CD8+ cytotoxic T cells [1]. The population coverage differs substantially: HLA-DR4 is present in approximately 24% of the population, while HLA-A2 has a frequency of approximately 44% [1]. The 17-32 peptide engages the CD4+ helper pathway, which is critical for providing cognate help to B cells for antibody production and to CD8+ T cells for sustained CTL responses [2]. Clinically, CD4+ T-cell responses against XAGE-1b were detected in 88% (14/16) of XAGE-1b antibody-positive NSCLC patients, while CD8+ T-cell responses were detected in 67% (6/9) of the same population, indicating broader engagement of the CD4 compartment in naturally occurring anti-XAGE1 immunity [2].

CD4 T-helper epitope HLA-DR4 restriction cancer/testis antigen peptide vaccine design

Histological Subtype Specificity: XAGE1 Antibody Responses Are Confined to Lung Adenocarcinoma, Unlike NY-ESO-1 Which Skews Toward Squamous Cell Carcinoma

In a cohort of 141 Caucasian NSCLC patients, spontaneous serological responses to XAGE-1b were detected exclusively in the adenocarcinoma subgroup (13%, 12/91), with zero responses in squamous cell carcinoma (SCC, 0/40) or other subtypes (0/10) [1]. In the same cohort, NY-ESO-1 antibody responses showed an inverse pattern: 13% (5/40) in SCC versus only 3% (3/91) in adenocarcinoma [1]. This histological exclusivity of XAGE1 seropositivity for adenocarcinoma reached statistical significance (Fisher's exact test, P = 0.0176), while the NY-ESO-1 skew toward SCC did not reach significance (P = 0.0563) [1]. XAGE1 protein expression was detected in 43.6% (17/39) of pulmonary adenocarcinoma specimens when at least two different tumor regions were assessed [2].

lung adenocarcinoma biomarker specificity XAGE1 vs NY-ESO-1 serological response

Prognostic Biomarker Validation: XAGE1 Antibody Positivity Confers a Two-Fold Median Overall Survival Advantage in Advanced Lung Adenocarcinoma

In a study of advanced lung adenocarcinoma patients, those with spontaneous XAGE1 (GAGED2a) antibody responses demonstrated significantly prolonged overall survival compared with antibody-negative patients. Among EGFR wild-type (EGFRwt) patients, median OS was 31.5 months for antibody-positive versus 15.6 months for antibody-negative patients (P = 0.05). Among EGFR-mutated (EGFRmt) patients, the difference was even more pronounced: 34.7 months versus 11.1 months (P = 0.001) [1]. A separate prospective study of 145 stage IIIB/IV lung adenocarcinoma patients confirmed median OS of 31.5 versus 15.6 months (HR: 0.53, P = 0.006), with multivariate analysis establishing XAGE1 antibody response as an independent prognostic factor [2]. Because the 17-32 peptide resides within the N-terminal region shown to be the immunodominant target of T-cell responses that support antibody production [3], this peptide is directly relevant to the mechanistic basis of this survival benefit.

prognostic biomarker overall survival lung adenocarcinoma XAGE1 antibody

Predictive Value for Anti-PD-1 Immunotherapy Response: Combined NY-ESO-1/XAGE1 Antibody Status Stratifies Nivolumab Responders

In a study of 99 NSCLC patients receiving nivolumab monotherapy, those positive for NY-ESO-1/XAGE1 antibodies (n=28) demonstrated a significantly higher response rate of 50.0% compared with 15.5% in antibody-negative patients (P < 0.0007) [1]. The antibody-positive group also showed longer IPTW-adjusted progression-free survival (HR = 0.59, 95% CI: 0.39–0.90, P = 0.014) and overall survival (HR = 0.51, 95% CI: 0.32–0.81, P = 0.004) [1]. Among patients harboring driver gene alterations (EGFR, ALK, or KRAS), antibody-positives (n=10) showed even more pronounced benefit: PFS HR = 0.34 (95% CI: 0.13–0.89, P = 0.029) and OS HR = 0.27 (95% CI: 0.098–0.75, P = 0.012) [1]. A fully automated HISCL immunoassay for NY-ESO-1 and XAGE1 antibodies was developed and validated at a cutoff of 10 units/mL, enabling standardized clinical measurement [1]. Importantly, XAGE1 expression is comparatively specific to lung adenocarcinoma, whereas NY-ESO-1 is broadly expressed across multiple cancer types, making XAGE1 the more histology-specific component of this predictive biomarker pair [2].

immune checkpoint inhibitor predictive biomarker nivolumab response XAGE1 antibody NSCLC

Epitope Mapping Evidence: N-Terminal Region Containing 17-32 Is the Dominant T-Cell Target, While B-Cell Responses Are C-Terminally Directed

Comprehensive epitope mapping in XAGE-1b-seropositive pulmonary adenocarcinoma patients revealed a functional segregation of immune targeting: T-cell responses (both CD4+ and CD8+) predominantly recognized epitopes in the N-terminal portion of the XAGE-1b protein, which encompasses the 17-32 region, whereas B-cell (antibody) responses were directed against the C-terminal domain [1]. This finding was corroborated by studies using overlapping peptide sets spanning the entire XAGE-1b protein: pooled 25-mer peptides with 15-amino-acid overlaps stimulated significant CD4+ T-cell responses in all seropositive patients, and multiple CD4 epitopes were identified within N-terminal pools [2]. The N-terminal localization of CD4 epitopes including 17-32 is mechanistically significant because CD4+ T-cell help is required for optimal antibody production and CD8+ CTL memory, positioning this region as the immunological driver of the protective humoral and cellular responses associated with prolonged survival [3].

epitope mapping N-terminal dominance T-cell vs B-cell epitope XAGE-1b immunodominance

Proven Research and Industrial Application Scenarios for X Antigen Family Member 1 (17-32) Based on Quantitative Evidence


CD4+ T-Cell Epitope-Specific Immunomonitoring in Lung Adenocarcinoma Vaccine Trials

The 17-32 peptide is the experimentally validated HLA-DR4-restricted CD4 epitope for XAGE-1b [1], and CD4 responses were detected in 88% of XAGE-1b antibody-positive patients [2]. In the Phase 1 XAGE1 long-peptide vaccine trial, the SLP1 construct (residues 6N~32Q) encompassing this epitope elicited measurable CD4 T-cell responses with increased IFN-γ secretion upon in vitro re-stimulation, and vaccination boosted antibody titers in five of seven seropositive patients [3]. This peptide is therefore directly applicable as an ex vivo stimulation reagent in IFN-γ ELISPOT, intracellular cytokine staining, or activation marker assays for immunomonitoring of XAGE1-targeted vaccine or ICI therapy clinical trials.

Histology-Specific Biomarker Research in Lung Adenocarcinoma Versus Squamous Cell Carcinoma

XAGE1 seropositivity is exclusively detected in lung adenocarcinoma (13%) with zero detection in squamous cell carcinoma (0%), whereas NY-ESO-1 shows the inverse pattern [1]. The N-terminal region containing 17-32 is the immunodominant T-cell target [2]. This peptide can serve as a subtype-specific probe in comparative serological and T-cell response studies across NSCLC histological subtypes, enabling researchers to distinguish adenocarcinoma-specific immunity from SCC-associated responses.

Multi-Epitope Vaccine Construct Design Requiring Both CD4 and CD8 Epitope Coverage

The 17-32 peptide provides CD4+ T-helper function via HLA-DR4, which is mechanistically distinct from the CD8+ CTL epitope at 21-29 (HLA-A2) [1]. Since CD4 help is required for optimal CTL priming and memory, and the Phase 1 trial demonstrated that a mixture of SLP1 (containing 17-32) and SLP2 produced higher IFN-γ levels than either peptide alone [2], this peptide is essential for constructing multi-epitope long-peptide vaccines aiming to engage both helper and cytotoxic T-cell compartments.

Validation of XAGE1 Diagnostic Antibody Specificity Through Competitive Peptide Blocking

The 17-32 peptide is specified as a blocking peptide for validating XAGE1 antibody specificity in Western blot and immunohistochemistry applications, with the parent antigen XAGE1 shown to be expressed in approximately 40-50% of lung adenocarcinomas [1][2]. Because the N-terminal region containing 17-32 is the dominant T-cell epitope target rather than the B-cell target [3], this peptide is most appropriate for competitive blocking in T-cell epitope-focused assays rather than for blocking anti-XAGE1 antibodies whose epitopes map to the C-terminus—a critical reagent selection consideration.

Quote Request

Request a Quote for X antigen family member 1 (17-32)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.